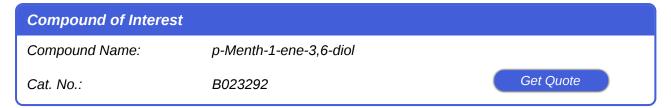


Spectroscopic Profile of p-Menth-1-ene-3,6-diol: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the spectroscopic data for **p-Menth-1-ene-3,6-diol**, a monoterpenoid found in various plants, including Mentha species and the roots of Pueraria lobata.[1][2] Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides general experimental protocols for the analytical techniques used in its characterization.

Chemical Structure and Properties

p-Menth-1-ene-3,6-diol is a derivative of p-menthane, featuring a cyclohexene ring with a methyl group, an isopropyl group, and two hydroxyl groups at positions 1, 4, 3, and 6, respectively.

Property	Value
Molecular Formula	C10H18O2
Molecular Weight	170.25 g/mol
IUPAC Name	2-methyl-5-(propan-2-yl)cyclohex-2-ene-1,4-diol

Spectroscopic Data Summary



While specific, experimentally derived quantitative data from a single, comprehensive source is not readily available in the public domain, the following tables summarize the expected spectroscopic features of **p-Menth-1-ene-3,6-diol** based on the known chemical shifts and absorption ranges for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. Key expected resonances are outlined below. Chemical shifts (δ) are expressed in parts per million (ppm).



Proton Type	Expected Chemical Shift (δ) Range (ppm)	Multiplicity	Notes
Vinylic Proton (- C=CH-)	5.0 - 6.0	Doublet or Doublet of Doublets	The proton on the double bond will be coupled to adjacent protons.
Carbinol Protons (- CH-OH)	3.5 - 4.5	Multiplet	Protons on the carbons bearing the hydroxyl groups. Their exact shift and multiplicity will depend on the stereochemistry and coupling with neighboring protons.
Allylic Protons	1.8 - 2.5	Multiplet	Protons on the carbons adjacent to the double bond.
Isopropyl Protons (- CH(CH₃)₂)	0.8 - 1.2 (for CH₃), 1.5 - 2.5 (for CH)	Doublet (for CH₃), Multiplet (for CH)	The two methyl groups of the isopropyl moiety are diastereotopic and may show distinct signals.
Methyl Proton (-C=C-CH₃)	1.6 - 1.8	Singlet or Doublet	The methyl group attached to the double bond.
Hydroxyl Protons (- OH)	Variable (1.0 - 5.0)	Broad Singlet	The chemical shift is concentration and solvent dependent. Can be exchanged with D ₂ O.



¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

Carbon Type	Expected Chemical Shift (δ) Range (ppm)
Vinylic Carbons (-C=C-)	120 - 140
Carbinol Carbons (-C-OH)	60 - 80
Alkyl Carbons	15 - 50

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and alkene functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity	Description
O-H Stretch (Alcohol)	3200 - 3600	Strong, Broad	The broadness is due to hydrogen bonding.
C-O Stretch (Alcohol)	1000 - 1260	Strong	
C=C Stretch (Alkene)	1640 - 1680	Medium to Weak	
=C-H Stretch (Alkene)	3010 - 3095	Medium	-
C-H Stretch (Alkane)	2850 - 2960	Strong	-

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and various fragmentation patterns that can help in structure elucidation.



m/z Value	Interpretation
170	Molecular Ion (M+)
152	Loss of H ₂ O (M ⁺ - 18)
137	Loss of H ₂ O and a methyl group (M ⁺ - 18 - 15)
127	Loss of an isopropyl group (M+ - 43)
Other Fragments	Resulting from further cleavages of the ring and loss of functional groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a monoterpenoid diol like **p-Menth-1-ene-3,6-diol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy



Sample Preparation:

- Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR
 absorption in the regions of interest.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

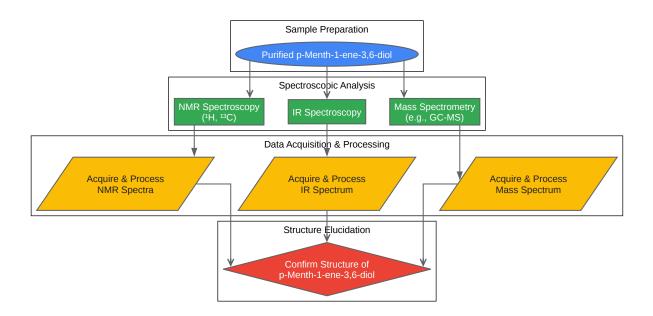
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like monoterpenoids.
- Ionization: Use a suitable ionization technique, most commonly Electron Ionization (EI) at 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis



The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like **p-Menth-1-ene-3,6-diol**.



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Caption: Workflow for the spectroscopic analysis of **p-Menth-1-ene-3,6-diol**.

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